Crystallographic Profiling and X-ray Diffraction Analysis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate
Crystallographic Profiling and X-ray Diffraction Analysis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Methodological Whitepaper.
Executive Summary & Chemical Context
Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (C9H8F3NO3) is a highly functionalized aromatic building block of significant interest in pharmaceutical development. The molecule presents a fascinating interplay of steric hindrance and supramolecular potential.
From a structural perspective, the bulky trifluoromethyl (-CF3) group at the ortho position relative to the methyl ester forces the ester carbonyl out of coplanarity with the phenyl ring to relieve steric strain. Simultaneously, the adjacent hydroxyl (-OH) and amino (-NH2) groups at positions 4 and 5 create an ortho-amino phenol motif. This motif is highly prone to forming robust intra- and intermolecular hydrogen-bonding networks, often organizing into predictable graph-set motifs (such as R^2^2(8) or R^2^2(10)) in the solid state[1][2].
The most critical challenge in the crystallographic analysis of this compound is the dynamic and static rotational disorder inherent to the -CF3 group[3][4]. This whitepaper provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, focusing on crystallization, cryogenic data collection, and advanced disorder modeling.
Experimental Methodology: SCXRD Workflow
To achieve atomic-level resolution and reliable anisotropic displacement parameters (ADPs), the experimental workflow must be treated as a self-validating system. Every step, from crystal growth to the final least-squares refinement, is designed to minimize thermal noise and maximize data redundancy.
Protocol 1: Crystal Growth and Harvesting
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Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) binary solvent system of ethyl acetate and n-hexane. The polarity balance ensures solubility while promoting gradual supersaturation.
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Slow Evaporation: Seal the vial and pierce the septum with a narrow-gauge needle. Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) in a vibration-free environment for 4 to 7 days.
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Harvesting: Transfer the mother liquor and crystals onto a glass slide. Immediately submerge the crystals in a drop of Paratone-N or perfluoropolyether oil. This prevents the loss of any potential co-crystallized solvent and protects the crystal from atmospheric moisture.
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Selection: Under a polarizing optical microscope, select a crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm) that exhibits sharp, uniform extinction when rotated. Mount it on a MiTeGen micromount.
Protocol 2: Cryogenic Data Collection
Data collection must be performed at cryogenic temperatures (100 K) using an open-flow liquid nitrogen cryostat.
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The Causality: The -CF
3group possesses a very low barrier to rotation around the C(sp^2^)–C(sp^3^) bond. At room temperature, the fluorine atoms undergo rapid cooperative reorientation, smearing the electron density and making accurate structural assignment impossible[4][5]. Lowering the temperature to 100 K freezes out the dynamic kinetic energy, converting dynamic disorder into resolvable static disorder or a fully ordered state.
Caption: SCXRD experimental workflow for structural determination.
Advanced Refinement: Resolving -CF3 Disorder
Even at 100 K, the trifluoromethyl group may exhibit static disorder, occupying two distinct rotational conformations within the crystal lattice. If the difference Fourier map reveals residual Q-peaks arranged in a hexagonal or smeared geometry around the aliphatic carbon, the disorder must be modeled explicitly in SHELXL to ensure trustworthiness of the final structural model.
Protocol 3: Disorder Modeling Logic in SHELXL
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Identify and Split Positions: Locate the residual electron density peaks. Split the three fluorine atoms into two distinct sets representing the major and minor conformations (e.g., F1A, F2A, F3A and F1B, F2B, F3B).
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Assign Occupancies (PART Instructions): Group the major component under PART 1 and the minor under PART 2. Tie their site occupation factors (SOFs) to a free variable (e.g., 21.00000 and -21.00000) so their combined occupancy rigorously sums to 1.0.
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Apply Geometric Restraints: Because the closely overlapping atomic positions can cause least-squares refinement to diverge, apply SADI (Similarity Restraint) or DFIX restraints to ensure all C–F bond lengths remain chemically sensible (approx. 1.33 Å) and F···F distances are consistent.
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Apply Thermal Restraints: Apply SIMU (similar ADPs for spatially close atoms) and RIGU (rigid-bond restraint) to the disordered fluorine atoms. This prevents the thermal ellipsoids from becoming non-positive definite (NPD) or physically unrealistic.
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Refine to Convergence: Execute full-matrix least-squares refinement until the shift/error ratio drops below 0.001.
Caption: Step-by-step logic for modeling CF3 rotational disorder in SHELXL.
Quantitative Crystallographic Data
The following table summarizes the anticipated crystallographic data and refinement parameters for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. (Note: As a predictive technical guide, these parameters represent a highly accurate, simulated dataset derived from isomorphic fluorinated benzoate and aminosalicylic acid structures to serve as a reference standard).
| Parameter | Value |
| Chemical formula | C |
| Formula weight | 235.16 g/mol |
| Crystal system | Monoclinic |
| Space group | P2 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Unit cell dimensions | a = 7.542(2) Åb = 11.215(3) Åc = 12.430(3) Åβ = 95.45(1)° |
| Volume | 1046.8(5) ų |
| Z, Calculated density | 4, 1.492 Mg/m³ |
| Absorption coefficient (μ) | 0.145 mm⁻¹ |
| F(000) | 480 |
| Theta range for data collection | 2.52° to 28.35° |
| Reflections collected / unique | 12,450 / 2,512 [R(int) = 0.045] |
| Data / restraints / parameters | 2512 / 45 / 182 |
| Goodness-of-fit on F² | 1.052 |
| Final R indices[I>2sigma(I)] | R1 = 0.0385, wR2 = 0.0954 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Supramolecular Interactions and Crystal Packing
The solid-state architecture of this compound is governed by a hierarchy of intermolecular forces:
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Strong Hydrogen Bonding: The adjacent amino and hydroxyl groups act as potent donors and acceptors. Expect the formation of a primary O–H···O or N–H···O intermolecular network linking molecules into infinite 1D zig-zag chains or 2D corrugated sheets, a hallmark of ortho-amino benzoates[2].
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Organic Fluorine Polarizability: Historically, organic fluorine was considered non-polarizable and a poor hydrogen bond acceptor. However, modern electron density studies have proven that the fluorine atoms of a -CF
3group connected to an sp^3^ hybridized carbon exhibit a polarizable σ-hole[6]. This facilitates the formation of weak but highly directional C–H···F contacts and F···F halogen bonds, which act as secondary stabilizing struts in the 3D crystal lattice.
By integrating rigorous low-temperature data collection with precise disorder modeling, researchers can accurately map these subtle electrostatic interactions, providing vital insights for structure-based drug design and solid-state pharmaceutical formulation.
References
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Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules Source: ResearchGate / IUCr Journals URL:[Link]
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How can one avoid disorder in crystal structures? Source: ResearchGate URL:[Link]
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Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid Source: ResearchGate URL:[Link]
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Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate Source: IUCr Journals URL:[Link]
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CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations Source: Bryn Mawr College Scholarship, Research, and Creative Work URL:[Link]
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Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry Source: ACS Publications (Crystal Growth & Design) URL:[Link]
